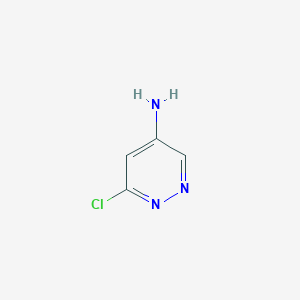

6-氯-4-吡啶胺

描述

6-Chloro-4-pyridazinamine is an organic compound with the CAS Number: 29049-45-4 . It has a molecular weight of 129.55 and is typically stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-Chloro-4-pyridazinamine is 1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H, (H2,6,8) . This indicates that the compound contains 4 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

6-Chloro-4-pyridazinamine has a molecular weight of 129.55 . It is a solid at room temperature and is typically stored in a refrigerator .科学研究应用

Agriculture: Pesticide Development

6-Chloro-4-pyridazinamine: is explored in the agricultural sector for its potential use in the development of pesticides. Its chemical structure allows for the synthesis of compounds that may act as selective herbicides or insecticides, targeting specific pests without harming crops .

Medicine: Drug Synthesis

In medicine, 6-Chloro-4-pyridazinamine serves as a building block for the synthesis of various drugs. It’s particularly valuable in creating compounds with potential antibacterial and antiviral properties, contributing to the development of new treatments for infectious diseases .

Environmental Science: Pollution Remediation

Researchers are investigating the use of 6-Chloro-4-pyridazinamine in environmental science, particularly in pollution remediation. Its derivatives could play a role in breaking down toxic substances and mitigating pollution’s impact on ecosystems .

Materials Science: Advanced Material Fabrication

In materials science, 6-Chloro-4-pyridazinamine is utilized to synthesize novel materials with unique properties, such as enhanced durability or electrical conductivity. These materials have applications in various industries, including electronics and construction .

Biochemistry: Enzyme Inhibition Studies

Biochemists use 6-Chloro-4-pyridazinamine to study enzyme inhibition. By observing how its derivatives interact with enzymes, scientists can better understand metabolic pathways and design inhibitors for therapeutic use .

Pharmacology: Pharmacokinetic Analysis

Pharmacologists employ 6-Chloro-4-pyridazinamine in pharmacokinetic studies to analyze how drugs are absorbed, distributed, metabolized, and excreted in the body. This research is crucial for safe and effective drug development .

Analytical Chemistry: Chemical Analysis

6-Chloro-4-pyridazinamine: is used in analytical chemistry for chemical analysis. Its derivatives can serve as reagents or standards in chromatography and spectrometry, helping to identify and quantify other substances .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, 6-Chloro-4-pyridazinamine is involved in process optimization. It’s used to improve the efficiency of chemical reactions, reduce waste, and enhance the scalability of industrial processes .

安全和危害

6-Chloro-4-pyridazinamine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

未来方向

作用机制

Target of Action

The primary target of 6-Chloro-4-pyridazinamine, also known as Pyrazinamide, is the bacterium Mycobacterium tuberculosis . This compound is a highly specific agent and is active only against this bacterium .

Mode of Action

6-Chloro-4-pyridazinamine diffuses into active M. tuberculosis that express pyrazinamidase enzyme. This enzyme converts 6-Chloro-4-pyridazinamine to the active form, pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Biochemical Pathways

The active form of 6-Chloro-4-pyridazinamine, pyrazinoic acid, interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Pharmacokinetics

It is known that the compound is used in the initial treatment of active tuberculosis in adults and children when combined with other antituberculous agents .

Result of Action

The result of the action of 6-Chloro-4-pyridazinamine is the inhibition of the growth of M. tuberculosis . By interfering with the bacterium’s ability to synthesize new fatty acids, the compound effectively stops the growth of the bacterium, thereby treating tuberculosis .

Action Environment

The action of 6-Chloro-4-pyridazinamine is influenced by the pH of the environment. In vitro and in vivo, the drug is active only at a slightly acidic pH . This is because pyrazinoic acid, the active form of the drug, can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

属性

IUPAC Name |

6-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPMXMNGPUEPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555892 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29049-45-4 | |

| Record name | 6-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)